
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized as potential anti-infective agents with activities against bacteria, viruses, and other pathogens .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the reaction of amidoximes with various derivatives of carboxylic acids . For example, one synthesis route involved the reaction of an amidoxime with 3,6-dichloropicolinoyl chloride to yield a benzoate intermediate, which was then hydrolyzed to yield a carboxylic acid. The carboxylic acid was then reacted with a substituted aniline to yield the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring structure is a key feature of the compound and contributes to its chemical properties . The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the formation or modification of the 1,2,4-oxadiazole ring . For example, the synthesis of these compounds often involves the cyclization of an amidoxime with a carboxylic acid derivative, followed by further reactions to yield the final product .Scientific Research Applications
Anticancer and Antitumor Agents
A study identified derivatives of 1,2,4-oxadiazoles, including structures similar to 2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine, as novel apoptosis inducers with potential as anticancer agents. The compounds demonstrated good activity against several breast and colorectal cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor binding protein, indicating a new avenue for cancer therapy development (Zhang et al., 2005).
Optical and Fluorescent Properties
Research into pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, closely related to the compound , has highlighted their unique optical properties. These compounds exhibited blue fluorescence in dilute solutions and showed significant quantum yields of fluorescence, suggesting applications in materials science for developing fluorescent materials and optical sensors (Yang et al., 2011).
Antimicrobial Activity
A study synthesized various 1,3,4-oxadiazole thioether derivatives containing structures similar to the target compound and assessed their antibacterial activities. One of the compounds showed superior inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), surpassing that of commercial agents, indicating potential for agricultural applications as new antimicrobial agents (Song et al., 2017).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, which are structurally akin to the specified compound, have been examined for their herbicidal activity. Some of these compounds demonstrated moderate to high levels of activity against various weeds at specific concentrations, suggesting their potential as herbicides (Tajik & Dadras, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazolo pyridine derivatives, including similar compounds, have been explored. These studies provide insights into their thermal, structural, optical, and diode characteristics, offering a foundation for further exploration in electronic and photonic applications (Zedan et al., 2020).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been studied for their potential interaction with Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets and cause changes that lead to their anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of the infectious agents, thereby inhibiting their growth or survival .
Pharmacokinetics
It’s worth noting that in vivo toxicity studies in mice have shown that similar compounds are non-toxic at a concentration of 100 mg/kg .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that they may inhibit the growth or survival of infectious agents at the molecular and cellular levels .
Future Directions
The future research directions for “2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds could involve further exploration of their anti-infective properties, as well as the development of new synthesis methods . Additionally, these compounds could be investigated for potential applications in other areas, such as the development of new materials or as probes for biological research .
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-3-9-13-10(15-14-9)7-4-5-8(11)12-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIODGUAAZHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


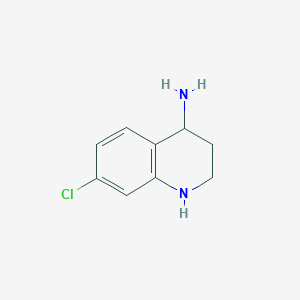
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)
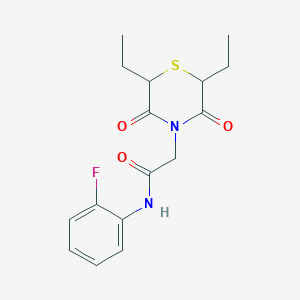
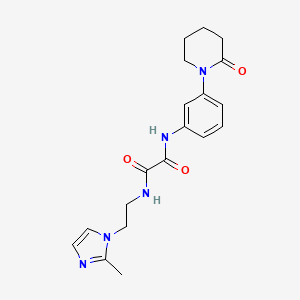
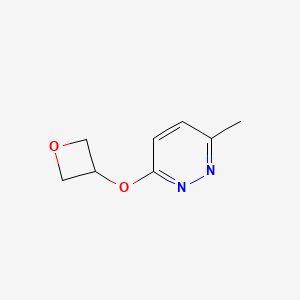
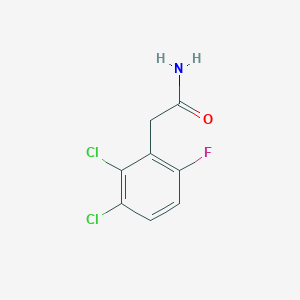
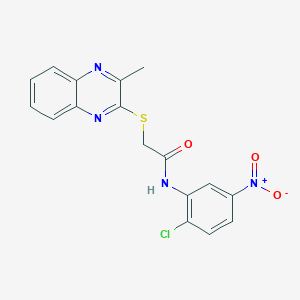


![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)

